Home > Products > Screening Compounds P31415 > 4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde
4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde - 959581-33-0

4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde

Catalog Number: EVT-3145279
CAS Number: 959581-33-0
Molecular Formula: C19H17BrN2O4
Molecular Weight: 417.259
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-Methoxy-2-oxo-1-phenyl-1,2-dihydroquinolin-3-yl)-2-methyl-3-(phenylamino)thiazolidin-4-one

Compound Description: This compound is a member of a series of 2-(4-methoxy-2-oxo-1-phenyl/methyl-1,2-dihydroquinolin-3-yl)-2-methyl-3-(phenyl/substitutedphenylamino) thiazolidin-4-one derivatives evaluated for in vitro antibacterial and anticancer activity []. It exhibited promising activity against both Gram-positive and Gram-negative bacterial strains with minimum inhibitory concentrations (MIC) ranging from 0.25 to 4 μg/mL [].

2-(4-Methoxy-2-oxo-1-phenyl-1,2-dihydroquinolin-3-yl)-2-methyl-3-[(4-chlorophenyl)amino]thiazolidin-4-one (III-a2)

Compound Description: This compound, designated as III-a2 in the study, belongs to the same series as the previous example and exhibits significant in vitro antibacterial and anticancer activity []. Notably, it demonstrated broad-spectrum antibacterial activity with MIC values between 0.25 and 4 μg/mL against Gram-positive and Gram-negative bacteria []. Additionally, it displayed potent anticancer activity against the A549 human lung carcinoma cell line, achieving 100% cell death at an IC50 of 10 μg/mL [].

2-(4-Methoxy-2-oxo-1-methyl-1,2-dihydroquinolin-3-yl)-2-methyl-3-[(4-chlorophenyl)amino]thiazolidin-4-one (III-b2)

Compound Description: This compound, designated as III-b2, is part of the same series as the previous two examples, but with a methyl group replacing the phenyl group attached to the nitrogen atom in the quinoline ring []. III-b2 exhibited significant anticancer activity against the A549 human lung carcinoma cell line, resulting in 100% cell death at an IC50 of 10 μg/mL [].

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: This compound, developed by ZENECA and designated as ZD3523, acts as a potent and selective leukotriene receptor antagonist []. It demonstrates high binding affinity for the LTD4 receptor on guinea pig lung membranes (Ki = 0.42 nM) and exhibits potent activity against LTE4-induced bronchoconstriction in guinea pigs (oral ED50 = 1.14 μmol/kg) [].

(6R,7R)-7-[2-(5-Amino-1,2,4-thiadiazol-3-yl)-(Z)-2-methoxy- iminoacetamid]-3- [(4-carbamoyl-1-quinuclidinio)methyl]-8-oxo-5-thia-1-azabicyclo[4,2,0]oct-2-ene-2-carboxylate (E1040)

Compound Description: This compound, known as E1040, is notable for its pseudopolymorphic behavior, exhibiting different crystal forms (alpha, beta, and gamma) depending on water content []. These forms display distinct physicochemical properties, such as solubility and stability, which can impact the compound's pharmaceutical applications.

5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid (1)

Compound Description: This compound serves as the carboxylic acid moiety of a potent antagonist for dopamine D2 and D3 receptors, as well as serotonin-3 (5-HT3) receptors [].

(R)-5-Bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide

Compound Description: This compound is a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist []. 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid (1) is a carboxylic acid moiety of this antagonist.

Methyl 2,6-Difluoropyridine-3-carboxylate (12)

Methyl 2-Fluoro-6-methylaminopyridine-3-carboxylate (13)

Compound Description: This compound, alongside its regioisomer (14), are synthesized from methyl 2,6-difluoropyridine-3-carboxylate (12) through a reaction with methylamine [].

1-[(2RS,3RS)-4-Acetyl-2-hydroxy-3-(5-methoxy-4-methyl-3-phenyl­pyrazol-1-yl­amino)-2,5-di­methyl-2,3-di­hydrofuran-3-yl]­ethano­ne

Compound Description: This compound features a pyrazole ring and a dihydrofuran ring connected by an NH bridge, with an intramolecular O—H⋯N hydrogen bond stabilizing the structure [].

( S )-4-[ ( 3 a R , 4 S , 7 a R )-4-Methoxy-6-methyl-3-methylene-2-oxo-2 , 3 , 3 a , 4 , 7 , 7 a-hexahydrobenzofuran-5-yl ] pentyl Acetate (2)

Compound Description: This compound, a semi-synthetic analog of 1-O-acetylbritannilactone (ABL), demonstrates cytotoxicity against various human cancer cell lines, including HCT116, SGC-7901, and HeLa [, ].

3-[(2-Amino-4-arylthiazolium-5-yl)(aryl)methyl]-2-oxo-2H-1-benzopyran-4-olates

Compound Description: This series of compounds was synthesized using a one-pot four-component reaction involving 4-hydroxycoumarin, benzaldehydes, thiourea, and 2-bromo-1-arylethan-1-ones [].

N-((1S)-2-Hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

Compound Description: This compound acts as a potent and selective phosphodiesterase 2A (PDE2A) inhibitor, showing promise for treating cognitive impairment in neuropsychiatric and neurodegenerative disorders [].

((3S,5R)‐5‐((1H‐1,2,4‐triazol‐1‐yl)methyl)‐5‐(2,4‐difluorophenyl)tetrahydrofuran‐3‐yl)methyl‐4‐methylbenzenesulfonate

Compound Description: This compound, identified as a genotoxic impurity in Posaconazole, is a sulfonate ester []. These compounds are known for their mutagenic potential, necessitating their control at low ppm levels during pharmaceutical development [].

(2S,3S)‐3‐(4‐(4‐(4‐(4‐(((3R,5R)‐5‐((1H‐1,2,4‐triazol‐1‐yl)methyl)‐5‐(2,4‐difluorophenyl)tetrahydrofuran‐3‐yl)methoxy)phenyl)piperazin‐1‐yl)phenyl)‐5‐oxo‐4,5‐dihydro‐1H‐1,2,4‐triazol‐1‐yl)pentan‐2‐yl‐4‐methylbenzenesulfonate

Compound Description: This compound is another genotoxic sulfonate ester impurity found in Posaconazole []. It further emphasizes the need for rigorous impurity control during pharmaceutical development.

Methyl N-(5-Acetyl-2-methoxyphenyl)carbamate

Compound Description: This compound is formed by the acylation of methyl 2-(methoxyphenyl)carbamate with acetic anhydride in polyphosphoric acid, primarily occurring at the para position to the methoxy group [].

Methyl {4(2)-[(Dimethylamino)(oxo)-acetyl]phenyl}-carbamate

Compound Description: This compound is synthesized from para- or ortho-acetyl-substituted methyl N-phenylcarbamate via a reaction with N-bromosuccinimide and copper(II) acetate in dimethylformamide [].

Methyl N-[4(2)-(2-Bromo-2-chloroacetyl)phenyl]carbamates

Compound Description: This group of compounds is derived from para- or ortho-acetyl-substituted methyl N-phenylcarbamate through a reaction with chloro- or hydrobromic acids in the presence of DMSO and ethyl acetate [].

3-[(4H-pyrrolo(3,2,1-ij]-5,6-dihydroquinoline-2-carbonyl)-amino]-8- methoxy-1-methyl-2-oxo-5-phenyl-1H-2,3-dihydro-1,4-benzodiazepine

Compound Description: This compound, a 1,7-fused 1H-indole-2-carboxylic acid-N-(1,4-benzodiazepin-3-yl)-amide derivative, exhibits cholecystokinin antagonistic properties [].

4-Methyl-7-((5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy)-2H-chromen-2-one (4)

Compound Description: This compound is one of the two novel thiofibrates bearing 1,3,4-oxadiazole and 1,2,4-triazole prepared from 7-hydroxy-4-methyl-2H-chromen-2-one [].

4-Methyl-7-((5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one (5)

Compound Description: This compound is one of the two novel thiofibrates bearing 1,3,4-oxadiazole and 1,2,4-triazole prepared from 7-hydroxy-4-methyl-2H-chromen-2-one [].

Ethyl 2-methyl-2-((5-{((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl}-4H-1,2,4-triazol-3-yl)sulfanyl)propanoate (6)

Compound Description: This compound is prepared from 4-methyl-7-((5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy)-2H-chromen-2-one(4) through a reaction with ethyl-2-bromo isobutyrate [].

Ethyl-2-methyl-2-((5-{((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl}-1,3,4-oxadiazol-2-yl)sulfanyl)propanoate (7)

Compound Description: This compound is synthesized from 4-methyl-7-((5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one(5) by reacting it with ethyl-2-bromo isobutyrate [].

4-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (1)

Compound Description: This compound is a novel acetoxycoumarin derivative that has been evaluated for its cytotoxic activity against cancer cell lines [].

4-(1-Methyl-3-oxo-3H-benzo[f]chromen-2-yl)phenyl acetate (2)

Compound Description: This compound belongs to the acetoxycoumarin derivatives, and its cytotoxic activity against cancer cell lines has been studied [].

4-(6-Propionamido-4-methyl-2-oxo-2H-chromen-3-yl) phenyl acetate (3)

Compound Description: This compound, an acetoxycoumarin derivative, has been investigated for its cytotoxic effects on cancer cells [].

4-(7-Acetoxy-2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate (4)

Compound Description: This compound, classified as an acetoxycoumarin derivative, has been explored for its cytotoxic potential against cancer cell lines [].

4-(2-Oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate (5)

Compound Description: This acetoxycoumarin derivative has undergone evaluation for its cytotoxic activity against cancer cells [].

4-(6-Bromo-2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate (6)

Compound Description: This acetoxycoumarin derivative has been investigated for its cytotoxic activity against cancer cell lines [].

4-(7-(Diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (7)

Compound Description: This acetoxycoumarin derivative has shown the highest cytotoxic activity among the examined compounds, demonstrating its potential as an anticancer agent [].

4-(6,8-Dibromo-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (8)

Compound Description: This acetoxycoumarin derivative has been evaluated for its cytotoxic activity against cancer cells [].

Synthesis Analysis

The synthesis of 4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde typically involves several critical steps:

  1. Formation of the Pyrazole Ring: This initial step can be achieved by reacting a suitable hydrazine derivative with a β-diketone under either acidic or basic conditions.
  2. Bromination: The resulting pyrazole ring undergoes bromination using agents such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
  3. Methoxylation: The brominated pyrazole is then reacted with a methoxybenzaldehyde derivative under basic conditions to yield the final product.

In industrial settings, these synthetic routes may be optimized for higher yields and purity through advanced techniques such as continuous flow reactors and improved purification methods.

Molecular Structure Analysis

The molecular structure of 4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde reveals significant features:

  • Core Structure: The compound consists of a pyrazole ring that is substituted at the 4-position with a bromo group and at the 3-position with a methoxy group.
  • Functional Groups: It contains an aldehyde group (-CHO), which contributes to its reactivity in various chemical reactions.

The compound's three-dimensional arrangement can be analyzed using techniques such as X-ray crystallography, which provides insights into bond lengths, angles, and molecular conformation.

Chemical Reactions Analysis

4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde can participate in several chemical reactions:

  1. Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using agents like potassium permanganate or chromium trioxide.
  2. Reduction: The aldehyde can also be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: The bromo group on the pyrazole ring can undergo nucleophilic substitution reactions with amines or thiols under suitable conditions.
Mechanism of Action

The mechanism of action for 4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde largely depends on its biological applications. It may interact with various molecular targets, including enzymes or receptors, thereby modulating biochemical pathways. Specific pathways and targets are contingent upon the intended use of the compound in research or therapeutic contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde include:

  1. Molecular Weight: Approximately 405.25g/mol405.25\,g/mol.
  2. Melting Point: Specific melting points may vary based on purity but are generally determined through standard laboratory methods.
  3. Solubility: Solubility characteristics in various solvents (e.g., water, ethanol) are crucial for its application in synthesis and biological assays.
  4. Spectroscopic Data: Infrared (IR) spectroscopy can provide information about functional groups present, while Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the molecular environment of hydrogen atoms within the compound .
Applications

The scientific applications of 4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-y)methoxy]-3-methoxybenzaldehyde are diverse:

  1. Pharmaceutical Research: Due to its structural characteristics, this compound may serve as a lead compound in drug discovery, particularly for targeting specific diseases or biological pathways.
  2. Chemical Synthesis: It can act as an intermediate in the synthesis of more complex molecules within medicinal chemistry.
  3. Biological Studies: Its interactions within biological systems make it a candidate for studies involving enzyme inhibition or receptor modulation .

Properties

CAS Number

959581-33-0

Product Name

4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde

IUPAC Name

4-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde

Molecular Formula

C19H17BrN2O4

Molecular Weight

417.259

InChI

InChI=1S/C19H17BrN2O4/c1-21-15(12-26-16-9-8-13(11-23)10-17(16)25-2)18(20)19(24)22(21)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3

InChI Key

WQZCDFNGJMYXPZ-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=C(C=C(C=C3)C=O)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.